Ro 67-7476
Description
Significance of Metabotropic Glutamate (B1630785) Receptors in Neurological Function
Metabotropic glutamate receptors are widely distributed throughout the CNS and are crucial regulators of synapses. frontiersin.org They are involved in a variety of functions in both the central and peripheral nervous systems, including learning, memory, anxiety, and pain perception. wikipedia.org Different mGluR subtypes regulate neuronal excitability, synaptic plasticity, neurotransmitter release, and glial functions, all of which are vital for brain development and mechanisms underlying learning, injury, and neuroprotection. neurology.org Given their widespread distribution and significant role in synaptic modulation, mGluRs are considered relevant in the pathophysiology of a broad spectrum of neurological and psychiatric disorders, such as epilepsy, anxiety, neurodegenerative diseases, chronic pain, hypoxic brain injury, Parkinson's disease, Alzheimer's disease, depression, schizophrenia, and drug addiction. frontiersin.orgneurology.org This has positioned mGluRs as promising therapeutic targets. news-medical.net
Emergence of Ro 67-7476 as a Prototypical mGluR1 Positive Allosteric Modulator
The development of selective non-competitive allosteric modulators has been instrumental in elucidating the physiological roles of different mGluR subtypes and their potential as therapeutic targets. neurology.org Efforts towards identifying positive allosteric modulators (PAMs) of metabotropic glutamate receptor subtype 1 (mGluR1) led to the discovery of several compounds. researchgate.net this compound, chemically known as (S)-2-(4-fluorophenyl)-1-(toluene-4-sulfonyl)pyrrolidine, emerged as a prototypical compound within the class of benzenesulfonylpyrrolidine derivatives that act as selective positive allosteric modulators of mGluR1. researchgate.net Along with other compounds like Ro 01-6128 and Ro 67-4853, this compound was among the first allosteric potentiators identified for rat mGlu1 receptors. news-medical.netresearchgate.net These compounds were found to enhance responses mediated by mGluR1 by interacting with a site distinct from the orthosteric binding site. researchgate.netresearchgate.netnih.gov
Research Findings on this compound
This compound functions as a positive allosteric modulator of mGluR1, meaning it enhances the receptor's response to its endogenous agonist, glutamate, without directly activating the receptor itself. researchgate.netnih.govcapes.gov.br Studies have characterized its activity and mechanism of action.
This compound has been shown to potentiate glutamate-induced calcium release in cells expressing rat mGluR1a. caymanchem.commedchemexpress.com
| Compound | Receptor | Effect | EC50 (rat mGluR1a) | Reference |
| This compound | mGluR1 | Potentiates Ca2+ release | 60.1 nM | medchemexpress.com |
| This compound | mGluR1a | Enhances Ca2+ release | 1.74 μM | caymanchem.com |
Note: EC50 values may vary depending on the experimental system used.
This compound is reported to be selective for rat mGluR1 over other rat mGluR subtypes, such as mGluR2, mGluR4, and mGluR8, at tested concentrations. caymanchem.com However, it is important to note that this compound has shown no activity at human mGlu1 receptors, while another prototypical compound, Ro 67-4853, does enhance human mGlu1 activity. news-medical.netresearchgate.net
Beyond calcium mobilization, this compound has been found to activate ERK1/2 phosphorylation, even in the absence of exogenously added glutamate. nih.govcaymanchem.commedchemexpress.com This effect was blocked by both orthosteric and allosteric mGluR1 antagonists. nih.gov this compound also increased basal cAMP production and potentiated threshold responses to glutamate in a cAMP accumulation assay. medchemexpress.com These findings indicate that this compound can differentially modulate various mGluR1-mediated signal transduction cascades. nih.gov
In rat cerebellar slices, this compound has been shown to increase the amplitude of mGluR1 excitatory postsynaptic potentials (EPSCs) evoked by certain compounds. caymanchem.commedchemexpress.com
Studies using chimeric and mutated receptors have helped to localize the binding site of allosteric modulators like this compound to the transmembrane region of the receptor, distinct from the orthosteric glutamate binding site located in the extracellular N-terminal domain. nih.govresearchgate.netresearchgate.netnih.gov this compound was shown to interact with specific residues in transmembrane domains 3 and 5 of mGluR1. researchgate.net
The discovery and characterization of this compound and other mGluR1 PAMs have provided valuable tools for investigating the physiological roles of mGluR1 and have highlighted the potential of targeting allosteric sites for therapeutic development for other family 3 GPCRs. researchgate.netpnas.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(4-fluorophenyl)-1-(4-methylphenyl)sulfonylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2S/c1-13-4-10-16(11-5-13)22(20,21)19-12-2-3-17(19)14-6-8-15(18)9-7-14/h4-11,17H,2-3,12H2,1H3/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEHFYNGSSBGSS-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652763 | |
| Record name | (2S)-2-(4-Fluorophenyl)-1-(4-methylbenzene-1-sulfonyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
298690-60-5 | |
| Record name | (2S)-2-(4-Fluorophenyl)-1-(4-methylbenzene-1-sulfonyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Pharmacology and Receptor Interactions of Ro 67 7476
Allosteric Modulation of Metabotropic Glutamate (B1630785) Receptor 1 Activity
Ro 67-7476 functions as a PAM of mGluR1, meaning it increases the efficacy and/or potency of glutamate at the receptor. medchemexpress.comresearchgate.net This allosteric modulation is distinct from the action of orthosteric agonists, which bind to the primary glutamate recognition site. nih.govresearchgate.net
Potentiation of Glutamate-Induced Calcium Mobilization
One of the key functional outcomes of mGluR1 activation is the mobilization of intracellular calcium, typically through coupling to Gq/11 proteins and the activation of phospholipase Cβ. nih.govrndsystems.com this compound has been shown to potentiate glutamate-induced calcium release in cells expressing mGluR1a. rndsystems.comcaymanchem.comfishersci.semedchemexpress.commedchemexpress.comarctomsci.com Studies in HEK293 cells expressing rat mGluR1a demonstrated that this compound enhances glutamate-induced calcium transients with an EC₅₀ value of 60.1 nM. rndsystems.comfishersci.semedchemexpress.commedchemexpress.comarctomsci.com Another study reported an EC₅₀ of 1.74 μM in HEK293 cells expressing rat mGluR1a. caymanchem.com In rat cerebellar slices, this compound increases the amplitude of mGluR1 excitatory postsynaptic potentials (EPSCs) evoked by various agonists. medchemexpress.commedchemexpress.comarctomsci.com
| Cell Type / Preparation | Species | mGluR1 Subtype | Assay | EC₅₀ (nM) | Reference |
| HEK293 cells | Rat | mGluR1a | Glutamate-induced Ca²⁺ release | 60.1 | rndsystems.comfishersci.semedchemexpress.commedchemexpress.comarctomsci.com |
| HEK293 cells | Rat | mGluR1a | Glutamate-induced Ca²⁺ release | 1740 | caymanchem.com |
| Rat cerebellar slices | Rat | mGluR1 | mGluR1 EPSC amplitude | Not specified | medchemexpress.commedchemexpress.comarctomsci.com |
Effects on Receptor Coupling and Agonist Affinity
This compound's allosteric modulation involves effects on receptor coupling and agonist affinity. Positive allosteric modulators like this compound can enhance orthosteric agonist affinity and functional responses without possessing intrinsic agonist activity themselves. researchgate.net Studies investigating the effect of this compound on the binding of the agonist [³H]quisqualate to recombinant rat mGluR1a receptors showed an increase in binding, suggesting that this compound enhances the affinity of the receptor for the orthosteric agonist. nih.gov This potentiation of agonist binding contributes to the observed leftward shift in the concentration-response curve of glutamate in the presence of this compound. nih.gov
Distinct Allosteric Binding Site Characterization
Allosteric modulators bind to sites on the receptor that are distinct from the orthosteric binding site. nih.govnih.gov Characterization of the binding site for this compound has revealed it occupies a unique location within the transmembrane domain of mGluR1. nih.govresearchgate.net
Differentiation from Negative Allosteric Modulator Binding Sites
The binding site for this compound is distinct from the binding sites of known negative allosteric modulators (NAMs) of mGluR1, such as R214127 and CPCCOEt. nih.govresearchgate.netnih.govresearchgate.netnews-medical.net Competition binding assays have demonstrated that this compound does not displace the binding of radiolabeled R214127, indicating a lack of overlap between their binding sites. researchgate.net This differentiation highlights the complexity of allosteric modulation and the existence of multiple distinct allosteric sites on mGluR1.
Structural Determinants of Allosteric Efficacy, including Valine-757 Residue
Site-directed mutagenesis studies have been instrumental in identifying the specific amino acid residues critical for the allosteric activity of this compound. A key residue identified is Valine-757 (V757), located in transmembrane helix V of rat mGluR1a. nih.govnih.govresearchgate.netresearchgate.net Mutation of this valine residue to leucine (B10760876) (V757L) in rat mGluR1a abolishes the enhancing effect of this compound. nih.gov Conversely, introducing a valine at the corresponding position in human mGluR1a (which naturally has a leucine at this position, L757) confers sensitivity to this compound. nih.gov This indicates that Valine-757 is crucial for the activity and species selectivity of this compound at mGluR1. nih.govresearchgate.net Other residues in transmembrane domains 3 and 5 of mGluR1 have also been implicated in the interaction with allosteric potentiators, with some overlap observed with residues involved in mGluR5 allosteric modulator binding. researchgate.net
Intracellular Signaling Pathway Modulation by this compound
Beyond its effects on calcium mobilization, this compound also modulates other intracellular signaling pathways downstream of mGluR1 activation. While mGluR1 primarily couples to Gq/11, it can also influence other pathways. nih.gov this compound has been shown to activate ERK1/2 phosphorylation, a signaling pathway distinct from the calcium mobilization pathway. caymanchem.commedchemexpress.commedchemexpress.commedchemexpress.comarctomsci.comnih.gov Interestingly, this compound can activate ERK1/2 phosphorylation even in the absence of exogenously added glutamate, with an EC₅₀ of 163.3 nM. caymanchem.commedchemexpress.commedchemexpress.commedchemexpress.comarctomsci.com The EC₅₀ values for ERK1/2 activation are reported to be nearly identical to those for calcium mobilization potentiation. medchemexpress.commedchemexpress.comarctomsci.com Furthermore, this compound has been observed to increase basal cAMP production and potentiate threshold responses to glutamate in a cAMP accumulation assay, albeit at a higher EC₅₀ of 17.7 μM. medchemexpress.commedchemexpress.comarctomsci.com These findings suggest that this compound can differentially modulate distinct signaling pathways coupled to mGluR1. nih.gov
| Signaling Pathway | Effect of this compound | EC₅₀ (nM) | Reference |
| Calcium mobilization | Potentiation of glutamate-induced release | 60.1 | rndsystems.comfishersci.semedchemexpress.commedchemexpress.comarctomsci.com |
| ERK1/2 phosphorylation | Activation (in absence of exogenous glutamate) | 163.3 | caymanchem.commedchemexpress.commedchemexpress.commedchemexpress.comarctomsci.com |
| cAMP production | Increase in basal production, potentiation of glutamate response | 17700 | medchemexpress.commedchemexpress.comarctomsci.com |
Activation of Extracellular Signal-Regulated Kinase (ERK1/2) Phosphorylation
This compound acts as a potent agonist for the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), even in the absence of exogenous glutamate. guidetopharmacology.orgfishersci.ptwikidata.orgwikipedia.orgwikidata.org This direct activation underscores a key aspect of its molecular pharmacology as a PAM. The efficacy of this compound in stimulating ERK1/2 phosphorylation is quantified by an EC50 value of 163.3 nM. guidetopharmacology.orgfishersci.ptwikidata.orgwikipedia.orgwikidata.org This potency in activating ERK1/2 phosphorylation is reported to be nearly identical to its potency in potentiating calcium mobilization. guidetopharmacology.orgfishersci.ptwikidata.org Studies utilizing time course analysis have demonstrated an increase in the levels of phosphorylated ERK1/2 following treatment with this compound. wikipedia.org The activation of ERK1/2 phosphorylation induced by this compound is specifically mediated through mGluR1, as it is effectively blocked by both orthosteric mGluR1 antagonists, such as LY341495, and allosteric mGluR1 antagonists, such as R214127. wikipedia.org
Regulation of Cyclic Adenosine (B11128) Monophosphate (cAMP) Production
In addition to its effects on ERK1/2 signaling, this compound also influences the production of cyclic adenosine monophosphate (cAMP). The compound has been shown to increase basal cAMP production, with an approximate increase of 8%. guidetopharmacology.orgfishersci.ptwikidata.orgwikipedia.orgfishersci.ca Furthermore, this compound potentiates the threshold responses to glutamate in assays measuring cAMP accumulation. guidetopharmacology.orgfishersci.ptwikidata.orgfishersci.ca The EC50 value for this potentiation effect on glutamate-induced cAMP accumulation is reported as 17.7 μM. guidetopharmacology.orgfishersci.ptwikidata.orgfishersci.ca This indicates that while this compound modulates cAMP signaling, its potency in this regard is lower compared to its effects on ERK1/2 phosphorylation or calcium mobilization. wikipedia.org The increase in basal cAMP production mediated by this compound is dependent on mGluR1 activity, as it is inhibited by both orthosteric and allosteric mGluR1 antagonists. wikipedia.org
Differential Signaling Pathway Engagement and Functional Selectivity Concepts
This compound functions as a positive allosteric modulator of mGluR1, interacting with a binding site that is distinct from that utilized by negative allosteric modulators like R214127. wikipedia.orgcenmed.comtocris.com A significant characteristic of this compound and other mGluR1 PAMs is their capacity for differential signaling pathway engagement. wikipedia.org These compounds can selectively modulate the coupling of a single receptor, mGluR1, to independent downstream signaling cascades. wikipedia.org This phenomenon is often described using terms such as "ligand-induced differential signaling," "agonist-directed trafficking of receptor stimulus," "biased agonism," and "functional selectivity." wikipedia.orgucc.edu.gh
Studies have revealed qualitative differences in the effects of this compound on various mGluR1-mediated signaling pathways. wikipedia.org For instance, while this compound induces leftward shifts in the concentration-response curve of mGluR1 to agonists for calcium mobilization and does not affect baseline calcium levels, it directly activates ERK1/2 phosphorylation and increases basal cAMP production in the absence of added agonist. wikipedia.org This highlights how an allosteric modulator can elicit distinct functional outcomes depending on the signaling pathway being measured. This compound has also demonstrated selectivity for rat mGluR1 over other related receptors, including rat mGluR2, mGluR4, and mGluR8. wikipedia.orgwikidata.orgguidetopharmacology.org However, it is notable that this compound has shown no activity at human mGlu1 receptors. wikipedia.orgciteab.comfishersci.nlxenbase.orgwikipedia.org
Receptor Subtype Selectivity and Interspecies Variability of Ro 67 7476
Selectivity Profile Across Metabotropic Glutamate (B1630785) Receptor Subtypes (e.g., mGluR2, mGluR4, mGluR8)
Ro 67-7476 is primarily selective for mGluR1 caymanchem.comtocris.com. Studies have shown that at a concentration of 10 µM, this compound is selective for rat mGluR1 over rat mGluR2, mGluR4, and mGluR8 caymanchem.comchemicalbook.inbertin-bioreagent.combiomol.com. This indicates that its potentiating effects are largely directed towards the mGluR1 subtype within the Group I mGluRs, with minimal activity at Group II (mGluR2) and Group III (mGluR4, mGluR8) receptors at this concentration.
Analysis of Species-Specific Receptor Activity (Rat vs. Human mGluR1)
A significant characteristic of this compound is its differential activity between rat and human mGluR1. This compound has been shown to potentiate glutamate-induced calcium release in HEK293 cells expressing rat mGluR1a with an EC50 of 60.1 nM tocris.commedchemexpress.commedchemexpress.com. In contrast, it displays no activity at human mGluR1 receptors researchgate.nettocris.com. This species specificity highlights a key difference in the allosteric binding site or the mechanism of modulation between the rat and human versions of the mGluR1 receptor.
Data on the species-specific activity of this compound at mGluR1:
| Receptor Subtype | Species | Activity | EC50 (nM) | Reference |
| mGluR1a | Rat | Positive Allosteric Modulator | 60.1 | tocris.commedchemexpress.commedchemexpress.com |
| mGluR1 | Human | No activity | - | researchgate.nettocris.com |
Genetic Basis of Species-Specific Allosteric Modulation
The species-specific activity of this compound at mGluR1 is linked to specific amino acid residues within the receptor structure. Research has indicated that valine at position 757 (Val757) in transmembrane domain V of rat mGluR1 is critical for the activity of this compound researchgate.net. This residue is thought to be responsible for the observed specificity of this compound for rat versus human mGluR1 researchgate.net.
Mutational studies, including the substitution of non-conserved residues known to be important for the allosteric modulation by selective mGluR1 compounds like this compound onto mGluR5, have provided further evidence for the location and nature of these allosteric sites researchgate.netnih.gov. These studies suggest that specific amino acid differences in the transmembrane domains, such as the presence of Val757 in rat mGluR1, are key determinants of the binding and efficacy of allosteric modulators like this compound, explaining the lack of activity at the human receptor where this residue may differ.
Applications of Ro 67 7476 As a Pharmacological Research Tool
Investigation of mGluR1 Receptor Function in Preclinical Contexts
In preclinical studies, Ro 67-7476 is employed to investigate the functional consequences of mGluR1 activation. It has been shown to potentiate glutamate-induced calcium release in cells expressing rat mGluR1a. medchemexpress.comcaymanchem.comarctomsci.comfishersci.atmedchemexpress.com For instance, in HEK293 cells expressing rat mGluR1a, this compound potentiated glutamate-induced calcium release with an EC50 of 60.1 nM. medchemexpress.comarctomsci.comfishersci.atmedchemexpress.com In rat cerebellar slices, this compound has been observed to increase the amplitude of mGluR1 excitatory postsynaptic potentials (EPSCs) evoked by various agonists. medchemexpress.comcaymanchem.comarctomsci.commedchemexpress.com These effects highlight its utility in studying mGluR1-mediated synaptic transmission and plasticity in neuronal circuits. medchemexpress.comcaymanchem.comarctomsci.commedchemexpress.com
Utility in Exploring Intracellular Signaling Cascades
Beyond its effects on calcium mobilization, this compound is a tool for exploring the intracellular signaling pathways activated by mGluR1. Group I mGluRs, including mGluR1, are known to couple primarily to Gq/G11 proteins, leading to the activation of phospholipase Cβ and the subsequent generation of IP3 and diacylglycerol, which in turn mobilize intracellular calcium and activate protein kinase C. nih.gov However, these receptors can also modulate other pathways. nih.gov
Elucidation of MAPK/ERK Pathway Dynamics
This compound has been instrumental in elucidating the involvement of the MAPK/ERK pathway downstream of mGluR1. Studies have shown that this compound can activate ERK1/2 phosphorylation even in the absence of exogenously added glutamate (B1630785), indicating a direct agonistic effect on this pathway through mGluR1. medchemexpress.comcaymanchem.comnih.govarctomsci.comfishersci.atmedchemexpress.commedchemexpress.com The EC50 for activating ERK1/2 phosphorylation by this compound in BHK cells expressing mGluR1a was reported as 163.3 nM. medchemexpress.comcaymanchem.comarctomsci.comfishersci.atmedchemexpress.com This activation of ERK1/2 phosphorylation by this compound is blocked by both orthosteric and allosteric mGluR1 antagonists, confirming its mGluR1 dependence. nih.gov
Studies on Cellular Proliferation, Migration, Invasion, and Apoptosis Mechanisms via ERK Activation
The ability of this compound to activate the ERK pathway makes it a useful tool for investigating the role of mGluR1-mediated ERK signaling in various cellular processes, including proliferation, migration, invasion, and apoptosis. The MAPK/ERK pathway is known to be involved in regulating these fundamental cellular behaviors. tandfonline.commdpi.comijbs.comaging-us.comd-nb.infonih.gov
Research utilizing this compound has demonstrated its capacity to counteract the effects of compounds that inhibit the ERK pathway. For example, in studies on gallbladder cancer cells, this compound was used to activate ERK phosphorylation and was shown to offset the inhibition of proliferation, migration, and invasion, as well as the promotion of apoptosis, induced by isoalantolactone, an ERK signaling inhibitor. tandfonline.comnih.gov Similarly, in studies on clear cell renal cell carcinoma cells, this compound, as a p-ERK1/2 agonist, partially restored proliferation, migration, and invasion that were inhibited by the overexpression of NCOA7, which regulates the MAPK/ERK pathway. mdpi.com In melanoma cells, this compound was used to activate ERK signaling and was found to restore cell viability that had been inhibited by TIPE2 overexpression. d-nb.info These studies highlight this compound's utility in confirming the involvement of the ERK pathway in mediating the effects of other molecules on cellular processes. tandfonline.commdpi.comd-nb.infonih.gov
Comparative Studies with Other Prototypical mGluR1 Allosteric Modulators (e.g., Ro 01-6128, Ro 67-4853)
This compound is often used in comparative studies alongside other prototypical positive allosteric modulators of mGluR1, such as Ro 01-6128 and Ro 67-4853. nih.govnih.govnews-medical.netresearchgate.netresearchgate.netuni-regensburg.deacs.org These compounds, identified as early mGluR1 PAMs, belong to different structural classes and exhibit varying pharmacological profiles. nih.govresearchgate.netresearchgate.netresearchgate.net
Comparative studies in BHK cells expressing mGluR1a have shown that while all three compounds potentiate glutamate-induced calcium mobilization and activate ERK1/2 phosphorylation and cAMP production, they can have qualitatively different effects on these distinct signaling cascades. nih.govnih.gov For instance, in the potentiation of glutamate-induced calcium release, Ro 67-4853 generally shows higher potency and greater maximal potentiation compared to this compound and Ro 01-6128. nih.govresearchgate.net
| Compound | Potentiation of Glutamate-Induced Ca²⁺ Release (Fold Shift) nih.gov | EC₅₀ for Ca²⁺ Mobilization Potentiation (nM) researchgate.net | EC₅₀ for ERK1/2 Phosphorylation (nM) medchemexpress.comcaymanchem.comarctomsci.comfishersci.atmedchemexpress.com | Potentiation of Glutamate-Induced cAMP (Fold) nih.gov | EC₅₀ for cAMP Accumulation Potentiation (µM) nih.gov |
| This compound | ~4.5 nih.gov | 60.1 ± 3.4 researchgate.net | 163.3 medchemexpress.comcaymanchem.comarctomsci.comfishersci.atmedchemexpress.com | ~3 nih.gov | 17.7 ± 1.2 nih.gov |
| Ro 01-6128 | ~2 nih.gov | 104.2 ± 10.3 researchgate.net | - | ~3 nih.gov | 21.5 ± 1.8 nih.gov |
| Ro 67-4853 | ~15 nih.gov | 10.7 ± 1.2 researchgate.net | - | ~15 nih.gov | 11.7 ± 2.4 nih.gov |
Note: EC50 values for ERK1/2 phosphorylation for Ro 01-6128 and Ro 67-4853 were not explicitly found in the provided snippets, though their ability to activate this pathway was mentioned. nih.govnih.gov
These comparative studies reveal that different allosteric modulators can differentially influence the coupling of mGluR1 to various downstream signaling pathways, highlighting the complexity of allosteric modulation and providing insights into the potential for biased agonism at mGluR1. nih.govnih.gov Furthermore, species differences in the activity of these compounds have been noted, with this compound showing little or no effect on human mGluR1 receptor activation compared to rat mGluR1a. news-medical.netbiosschina.compnas.org
Limitations and Future Research Directions
Pharmacological and Translational Challenges of Ro 67-7476
The utility of this compound in advancing therapeutic strategies is significantly impacted by its pharmacological profile, particularly concerning its activity across species and its suitability for in vivo studies.
Considerations for In Vivo Pharmacological Studies and Pharmacokinetic Profiles
While this compound has demonstrated the ability to potentiate glutamate (B1630785) efficacy at rat mGluR1 receptors in studies, its suitability for in vivo studies has been noted as not optimal. researchgate.netresearchgate.net This suggests potential issues with its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), which are crucial for a compound to reach its target in the body and exert a therapeutic effect. For a compound to be effective in vivo, it needs to have a favorable pharmacokinetic profile, including sufficient bioavailability, appropriate half-life, and adequate brain penetration if targeting central nervous system disorders. The limitations in the in vivo suitability of this compound necessitate the development of novel mGluR1 PAMs with improved pharmacokinetic properties for preclinical and potentially clinical investigations.
Implications of Human Receptor Inactivity for Direct Therapeutic Development
A major limitation of this compound is its observed inactivity at human mGluR1 receptors. researchgate.netrndsystems.comresearchgate.netnews-medical.netwindows.net This lack of activity at the human receptor significantly impacts its potential for direct therapeutic development in humans. While it serves as a valuable research tool for studying rat mGluR1 function, findings obtained with this compound in rodent models may not directly translate to human physiology and therapeutic outcomes. This highlights the importance of identifying and developing mGluR1 modulators that are active at the human receptor, underscoring the challenge of species differences in allosteric binding sites and modulator efficacy. nih.gov
Advancements in mGluR1 Allosteric Modulator Design and Optimization
The limitations of early mGluR1 PAMs like this compound have driven the search for novel compounds with improved properties, particularly regarding human receptor activity and pharmacokinetic profiles. The design and optimization of mGluR1 allosteric modulators have seen advancements, with researchers exploring diverse chemical series and structural modifications to enhance potency, selectivity, and translational potential. researchgate.netcenmed.comfishersci.seresearchgate.net The identification of the binding site of allosteric modulators within the transmembrane domain of mGluR1 has provided opportunities for structure-based drug design. researchgate.netacs.org Efforts are focused on developing PAMs that not only show efficacy at human mGluR1 but also possess favorable ADME properties for in vivo application. nih.gov
Prospects for Targeting mGluR1 in Neuropsychiatric and Neurological Disorders
Despite the challenges associated with specific compounds like this compound, the broader concept of targeting mGluR1 for therapeutic intervention in neuropsychiatric and neurological disorders remains a promising area of research. researchgate.netresearchgate.netfrontiersin.orgnih.govnih.govneurology.orgresearchgate.net mGluR1 receptors play crucial roles in modulating neuronal excitability, synaptic plasticity, and neurotransmitter release, processes implicated in the pathophysiology of various conditions, including anxiety, depression, schizophrenia, Parkinson's disease, Alzheimer's disease, and chronic pain. news-medical.netresearchgate.netfrontiersin.orgnih.govnih.govneurology.orgresearchgate.netannaly-nevrologii.comnih.govnih.gov
Modulating mGluR1 activity, particularly through positive allosteric modulation, is hypothesized to offer therapeutic benefits by fine-tuning glutamatergic signaling without broadly affecting synaptic transmission, potentially leading to fewer side effects compared to orthosteric ligands. news-medical.netfrontiersin.org While clinical translation has faced hurdles, ongoing research into novel mGluR1 allosteric modulators with improved pharmacological profiles and human receptor activity continues to hold promise for the development of new treatments for these debilitating disorders. researchgate.netnih.gov
Q & A
Q. What is the primary mechanism of action of Ro 67-7476 in modulating mGluR1 activity?
this compound functions as a potent positive allosteric modulator (PAM) of metabotropic glutamate receptor 1 (mGluR1), enhancing glutamate-induced calcium release (EC₅₀ = 60.1 nM in HEK293 cells expressing rat mGluR1a) . Additionally, it acts as a P-ERK1/2 agonist, activating ERK1/2 phosphorylation (EC₅₀ = 163.3 nM) in the presence of exogenous glutamate . Researchers should verify receptor specificity using competitive (e.g., LY341495) and noncompetitive (e.g., R214127) antagonists to confirm mGluR1-dependent effects .
Q. Which experimental assays are most suitable for quantifying this compound's modulatory effects on mGluR1?
Key assays include:
- Calcium mobilization (iCa²+): Measures glutamate-induced intracellular calcium flux. This compound shifts glutamate concentration-response curves by 1.9–3-fold in HEK293A-hmGlu1 cells .
- IP1 accumulation: Evaluates Gαq-coupled signaling. This compound enhances quisqualate-mediated IP1 production with a 1.9-fold shift in EC₅₀ .
- ERK1/2 phosphorylation: Assessed via Western blotting. This compound induces full ERK1/2 activation (EC₅₀ = 163.3 nM) independent of exogenous glutamate .
Q. How does this compound influence cellular proliferation and apoptosis in cancer models?
In glioblastoma and oral squamous cell carcinoma (OSCC), this compound rescues ERK1/2 phosphorylation and downstream targets (e.g., METTL3, GPX4), reversing apoptosis and ferroptosis induced by gene knockdown (e.g., C5aR1) or tubulin inhibitors (e.g., ID09) . Experimental validation requires co-treatment controls (e.g., ERK inhibitors) and pathway-specific markers (e.g., cleaved caspase-3 for apoptosis) .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound's effects across different mGluR1 signaling pathways (e.g., calcium vs. cAMP)?
this compound exhibits pathway-selective modulation:
- Calcium/ERK pathways: Potentiation (EC₅₀ < 200 nM) due to direct mGluR1 PAM activity .
- cAMP production: Weak enhancement (~3-fold vs. 15-fold for other PAMs) . This discrepancy arises from system-dependent coupling of mGluR1 to Gαq (calcium/ERK) versus Gαs (cAMP). Researchers should prioritize endpoint-specific assay conditions (e.g., agonist preincubation time) and validate using orthogonal antagonists .
Q. What experimental controls are critical when using this compound to reactivate ERK signaling in rescue studies?
- Baseline ERK activity: Include untreated and ERK inhibitor (e.g., U0126) controls to confirm pathway specificity .
- Off-target effects: Co-administer mGluR1 antagonists (e.g., LY341495) to rule out non-mGluR1-mediated ERK activation .
- Time-course validation: ERK phosphorylation peaks at 5 minutes post-treatment; delayed sampling may yield false negatives .
Q. How does this compound's allosteric modulation differ between recombinant and native mGluR1 systems?
In recombinant HEK293 systems, this compound enhances glutamate affinity (2.3-fold KD reduction) and reduces ligand dissociation rates (1.5–1.7-fold Koff decrease) . In native neurons (e.g., hippocampal CA3), it potentiates mGluR1-mediated inhibition of voltage-gated Ca²⁺ channels, requiring lower glutamate concentrations (≤10 μM) for efficacy . Researchers must account for tissue-specific receptor isoforms and auxiliary proteins when extrapolating results .
Q. What methodological considerations apply when combining this compound with other pathway modulators (e.g., ID09 in OSCC)?
- Dose titration: Optimize this compound concentrations (e.g., 100–500 nM) to avoid ERK overactivation, which may mask phenotypic rescue .
- Temporal sequencing: Pre-treat cells with this compound 30 minutes prior to co-administering inhibitors (e.g., ID09) to ensure pathway preconditioning .
- Multi-parametric analysis: Combine functional assays (e.g., Transwell migration) with phospho-ERK/METTL3 quantification to link signaling to phenotypic outcomes .
Methodological Best Practices
- Source validation: Avoid commercial databases with unverified data (e.g., BenchChem). Prioritize peer-reviewed studies with explicit EC₅₀/IC₅₀ values and antagonist controls.
- Data normalization: Use housekeeping proteins (e.g., GAPDH) for Western blot quantification and include vehicle controls in all assays .
- Statistical rigor: Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons; report p-values and effect sizes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
